![molecular formula C19H23N5O2S B2908841 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-11-3](/img/structure/B2908841.png)
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of similar 1,2,4-triazole-containing scaffolds has been reported in the literature . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . The synthesis strategies often involve the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and Mass spectroscopy . For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For instance, the 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in various studies . For instance, one study reported that a compound had a melting point of 96–98°C .Scientific Research Applications
- 1,2,3-Triazoles serve as privileged scaffolds in drug design due to their stability, aromatic character, and hydrogen bonding ability . This compound’s unique structure could be explored for novel drug candidates.
- Anticonvulsant , antibiotic , and anticancer drugs often incorporate 1,2,3-triazole cores . Investigating its potential therapeutic effects could yield promising results.
- The synthesis of 1,2,3-triazoles has been extensively studied. Methods include:
- Huisgen 1,3-dipolar cycloaddition : A classic approach for constructing 1,2,3-triazoles .
- Metal-catalyzed 1,3-dipolar cycloaddition : Offers regioselectivity and efficiency .
- Strain-promoted azide-alkyne cycloaddition : A bioorthogonal click reaction .
- Organocatalytic enamine azide reaction : Enables regioselective synthesis .
- 1,2,3-Triazoles participate in supramolecular assemblies due to their hydrogen bonding capabilities .
- 1,2,3-Triazoles are used in bioconjugation strategies, linking biomolecules for imaging or drug delivery .
Drug Discovery and Medicinal Chemistry
Organic Synthesis
Supramolecular Chemistry and Materials Science
Chemical Biology and Bioconjugation
Fluorescent Imaging
Polymer Chemistry
Safety And Hazards
Future Directions
The future directions in the research of similar compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-15-20-19-24(21-15)18(26)17(27-19)16(14-7-5-4-6-8-14)23-11-9-22(10-12-23)13(2)25/h4-8,16,26H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQKNFMXEPXMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone |
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